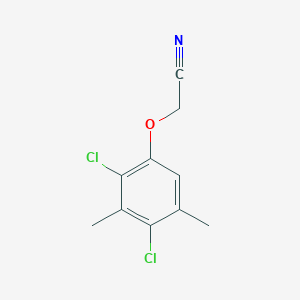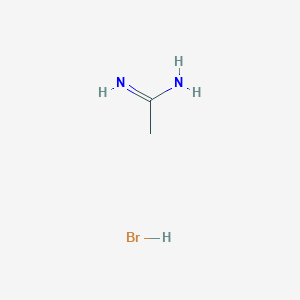![molecular formula C10H9Cl3N2O2 B6344924 Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate CAS No. 1264088-37-0](/img/structure/B6344924.png)
Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate, commonly referred to as ECDCA, is an organic compound with a wide range of scientific applications. It is a chloroacetate ester with a molecular formula of C11H9Cl3N2O2. ECDCA is synthesized through the reaction of 2,5-dichlorophenylhydrazine with ethyl chloroacetate in the presence of a base catalyst. It has been used in a variety of scientific research applications, including its ability to act as a bioactive agent in the inhibition of cancer cell growth, its role in the regulation of gene expression, and its potential for use in drug delivery systems.
Mecanismo De Acción
ECDCA has been shown to act as a bioactive agent in the inhibition of cancer cell growth. Its mechanism of action is not yet fully understood, however, it has been suggested that it may act by interfering with the activity of certain enzymes involved in the regulation of cell growth and proliferation. Additionally, it has been suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
ECDCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, regulate gene expression, and act as a carrier for small molecules and proteins. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, and it has been suggested that it may be useful in the treatment of certain diseases, such as diabetes and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ECDCA has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable in a variety of conditions. Additionally, it is easy to synthesize and has a high yield. However, there are some limitations to its use in laboratory experiments. It is toxic and can cause skin irritation, and it has a limited shelf life. Additionally, it can be difficult to control the concentration of the compound, as it can easily be degraded in the presence of light and heat.
Direcciones Futuras
ECDCA has a variety of potential future applications. It could be used to develop more effective cancer treatments, as well as treatments for other diseases. Additionally, it could be used to develop more efficient drug delivery systems, as well as novel methods of gene regulation. Furthermore, it could be used to develop new materials and products, such as biodegradable plastics and coatings. Finally, it could be used to develop new methods of synthesizing other compounds, such as dyes and pigments.
Métodos De Síntesis
ECDCA is synthesized through the reaction of 2,5-dichlorophenylhydrazine with ethyl chloroacetate in the presence of a base catalyst. The reaction is typically carried out at a temperature of 60-80°C in an inert atmosphere. The reaction is typically complete within 2-3 hours. The yield of the reaction is typically high, with yields of up to 99% being reported.
Aplicaciones Científicas De Investigación
ECDCA has been used in a variety of scientific research applications. It has been used as a bioactive agent in the inhibition of cancer cell growth. It has been shown to be effective in inhibiting the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer cell lines. It has also been used to regulate gene expression, with studies demonstrating its ability to upregulate or downregulate the expression of specific genes. Additionally, it has been investigated for its potential use in drug delivery systems, with studies demonstrating its ability to be used as a carrier for small molecules and proteins.
Propiedades
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-5-6(11)3-4-7(8)12/h3-5,14H,2H2,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNQOAPZJPWKM-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)Cl)Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344883.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344888.png)

![Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344893.png)
![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344918.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344934.png)
